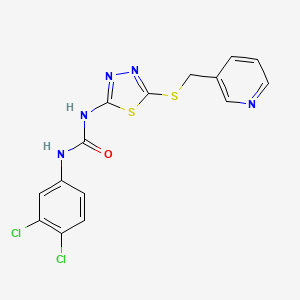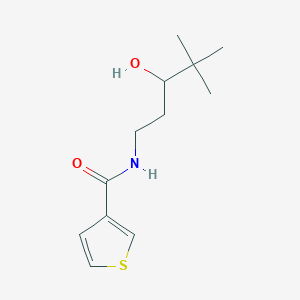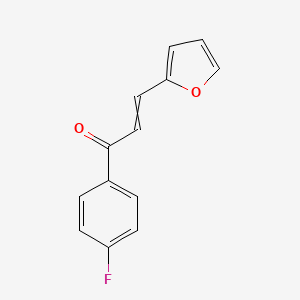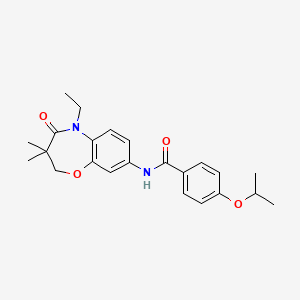![molecular formula C14H19N3O3 B2648032 N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide CAS No. 340980-79-2](/img/structure/B2648032.png)
N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide is a chemical compound that features a morpholine ring and a phenyl group connected through an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide typically involves the reaction of morpholine with ethylamine and phenyl isocyanate. The process can be summarized as follows:
Step 1: Morpholine reacts with ethylamine to form N-(2-aminoethyl)morpholine.
Step 2: N-(2-aminoethyl)morpholine is then reacted with phenyl isocyanate to yield N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to 100°C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide oxides, while reduction may produce N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamine.
Aplicaciones Científicas De Investigación
N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: A related compound with similar structural features but different functional groups.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring and ethyl chain, used in different research applications.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-N’-phenylethanediamide is unique due to its specific combination of a morpholine ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAUWZJBKBRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B2647954.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)


![N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE](/img/structure/B2647961.png)
![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)


![N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2647970.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)

